Angiotensin II, sar(1)-val(5)-
Description
Angiotensin II, Sar(1)-Val(5)- is a synthetic analog of angiotensin II (Ang II), a key peptide in the renin-angiotensin system (RAS) responsible for regulating blood pressure, fluid balance, and vascular tone. Structurally, it substitutes the native amino acids at positions 1 and 5 with sarcosine (Sar) and valine (Val), respectively. These modifications alter receptor binding affinity and metabolic stability compared to endogenous Ang II . The compound is primarily studied for its pharmacological properties as a competitive antagonist or partial agonist of angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, depending on the substitution pattern .
Properties
CAS No. |
51274-62-5 |
|---|---|
Molecular Formula |
C48H69N13O10 |
Molecular Weight |
988.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C48H69N13O10/c1-27(2)39(59-41(64)33(55-38(63)25-51-5)13-9-19-53-48(49)50)44(67)56-34(21-30-15-17-32(62)18-16-30)42(65)60-40(28(3)4)45(68)57-35(23-31-24-52-26-54-31)46(69)61-20-10-14-37(61)43(66)58-36(47(70)71)22-29-11-7-6-8-12-29/h6-8,11-12,15-18,24,26-28,33-37,39-40,51,62H,9-10,13-14,19-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,66)(H,59,64)(H,60,65)(H,70,71)(H4,49,50,53)/t33-,34-,35-,36-,37-,39-,40-/m0/s1 |
InChI Key |
GSWMBMLSANAKLE-AOEIQLFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-val(5)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of angiotensin II, sar(1)-val(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: Angiotensin II, sar(1)-val(5)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, used in SPPS.
Major Products: The major products formed from these reactions include various analogs of angiotensin II, sar(1)-val(5)- with modified biological activities.
Scientific Research Applications
Angiotensin II, sar(1)-val(5)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on the renin-angiotensin system (RAS) and its role in cardiovascular physiology.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Angiotensin II, sar(1)-val(5)- exerts its effects by binding to angiotensin II type 1 (AT1) receptors, which are found in various tissues, including vascular smooth muscle cells and adrenal glands . This binding triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, increased aldosterone secretion, and sodium retention . These actions collectively contribute to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Comparison with Similar Angiotensin II Analogs
Structural and Functional Differences
Angiotensin II analogs are modified to enhance specificity, potency, or resistance to enzymatic degradation. Key comparisons include:
- Receptor Specificity : Sar(1)-Val(5)- exhibits higher AT1R selectivity than Saralasin (Sar¹-Ala⁸), which has mixed agonist/antagonist effects depending on tissue type .
- Potency: With an IC50 of 0.45 nM, Sar(1)-Val(5)- demonstrates greater inhibitory potency against AT1R compared to non-peptide antagonists like valsartan (IC50 ~1.3–2.0 nM) .
- Metabolic Stability : The Val⁵ substitution reduces susceptibility to angiotensin-converting enzyme 2 (ACE2)-mediated degradation, unlike Angiotensin-(1-7), which is cleaved from Ang II by ACE2 .
Pharmacological and Clinical Implications
- Vasoconstriction vs. Anti-Inflammatory Effects: Unlike endogenous Ang II, which promotes vasoconstriction and inflammation via AT1R, Sar(1)-Val(5)- blunts these effects by blocking AT1R. In contrast, Angiotensin-(1-7) counteracts Ang II by activating MasR, reducing fibrosis and inflammation .
- Therapeutic Potential: Sar(1)-Val(5)-’s high potency suggests utility in hypertension and heart failure models. However, its peptide structure limits oral bioavailability compared to non-peptide ARBs (e.g., valsartan) .
- This contrasts with ACE2’s role in converting Ang II to Ang-(1-7), a pathway disrupted in conditions like COVID-19 .
Research Findings and Key Studies
- Receptor Signaling : Zhou et al. (2003) demonstrated that Sar(1)-Val(5)- inhibits AT1R-mediated vasoconstriction in murine vessels, with minimal AT2R activation .
- TMEM16A Channel Modulation : In pulmonary vascular smooth muscle cells, Ang II (1 µM) upregulates TMEM16A chloride channels, but Sar(1)-Val(5)-’s effects on this pathway remain unstudied .

- Clinical Relevance : A 2020 study found that analogs like Sar(1)-Val(5)- may mitigate severe lung injury by blocking AT1R-driven inflammation, akin to ARBs such as losartan .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

